molecular formula C6H8Cl2 B14747311 4,4-Dichloro-1-methylcyclopent-1-ene CAS No. 5296-50-4

4,4-Dichloro-1-methylcyclopent-1-ene

Cat. No.: B14747311
CAS No.: 5296-50-4
M. Wt: 151.03 g/mol
InChI Key: QEZIATUCYQUIAK-UHFFFAOYSA-N
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Description

4,4-Dichloro-1-methylcyclopent-1-ene (CAS No. 5296-50-4) is a halogenated cyclic alkene with the molecular formula C₆H₈Cl₂ and a molecular weight of 151.03372 g/mol . Its structure features a cyclopentene ring substituted with two chlorine atoms at the 4,4-positions and a methyl group at the 1-position. The SMILES notation (ClC1(Cl)CC(C)=CC1) and InChIKey (QEZIATUCYQUIAK-UHFFFAOYSA-N) further clarify its stereoelectronic configuration . This compound is primarily of interest in synthetic organic chemistry, particularly in studies involving halogenated intermediates or strained alkenes.

Properties

CAS No.

5296-50-4

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

4,4-dichloro-1-methylcyclopentene

InChI

InChI=1S/C6H8Cl2/c1-5-2-3-6(7,8)4-5/h2H,3-4H2,1H3

InChI Key

QEZIATUCYQUIAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-1-methylcyclopent-1-ene typically involves the chlorination of 1-methylcyclopentene. This can be achieved through the reaction of 1-methylcyclopentene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is monitored closely to avoid the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-1-methylcyclopent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups such as hydroxyl or amino groups.

    Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens, hydrogen, or other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst), halogens, or hydrogen halides are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used.

Major Products Formed

    Substitution Reactions: Products include 4-hydroxy-1-methylcyclopent-1-ene or 4-amino-1-methylcyclopent-1-ene.

    Addition Reactions: Products include 4,4-dichloro-1-methylcyclopentane or 4,4-dihalo-1-methylcyclopentane.

    Oxidation Reactions: Products include 4,4-dichloro-1-methylcyclopentene oxide.

Scientific Research Applications

4,4-Dichloro-1-methylcyclopent-1-ene has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-1-methylcyclopent-1-ene involves its interaction with molecular targets through its reactive sites, such as the double bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles. The pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares this compound with select halogenated solvents and alkenes from the Fourth National Report on Human Exposure to Environmental Chemicals :

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structure Type Key Features
This compound 5296-50-4 C₆H₈Cl₂ 151.03 Cyclic alkene Strained ring, two Cl substituents
1,2-Dichloroethane 107-06-2 C₂H₄Cl₂ 98.96 Linear alkane High volatility, industrial solvent
1,1-Dichloroethene 75-34-3 C₂H₂Cl₂ 96.94 Linear alkene Reactive monomer, environmental toxin
1,2-Dichloropropane 78-87-5 C₃H₆Cl₂ 112.99 Branched alkane Solvent, pesticide intermediate
Tetrachloromethane 56-23-5 CCl₄ 153.82 Tetrahedral halocarbon Ozone-depleting, toxic

Key Observations :

  • Structural Differences : Unlike linear or branched halogenated alkanes/alkenes (e.g., 1,2-dichloroethane), this compound’s cyclic structure introduces ring strain and steric hindrance, which may influence reactivity and stability .
  • Molecular Weight : The compound’s molecular weight (151.03 g/mol) is comparable to tetrachloromethane (153.82 g/mol) but higher than smaller molecules like 1,2-dichloroethane (98.96 g/mol) .

Reactivity and Environmental Relevance

  • Reactivity: The electron-withdrawing chlorine substituents on the cyclopentene ring likely increase electrophilicity at the double bond, making it more reactive toward nucleophiles compared to non-halogenated cyclopentenes. This contrasts with 1,1-dichloroethene, a linear alkene used in polymer production due to its radical reactivity .

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